4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride
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Overview
Description
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2FN2 It is a heterocyclic compound that contains both a piperidine and an azetidine ring, with a fluorine atom attached to the azetidine ring
Scientific Research Applications
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride are currently unknown . Future research could provide valuable insights into the downstream effects of this compound.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Preparation Methods
The synthesis of 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride typically involves the reaction of piperidine with a fluorinated azetidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to ensure the stability of the fluorinated intermediate. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Comparison with Similar Compounds
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride can be compared with other similar compounds, such as:
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride: This compound has two fluorine atoms on the azetidine ring, which can lead to different chemical reactivity and biological activity.
4-(3-Chloroazetidin-1-yl)piperidine dihydrochloride: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s properties, including its reactivity and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride involves the reaction of 3-Fluoroazetidine with piperidine followed by the formation of dihydrochloride salt.", "Starting Materials": [ "3-Fluoroazetidine", "Piperidine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 3-Fluoroazetidine is reacted with piperidine in the presence of sodium hydroxide to form 4-(3-Fluoroazetidin-1-YL)piperidine.", "Step 2: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt of 4-(3-Fluoroazetidin-1-YL)piperidine.", "Step 3: The dihydrochloride salt is isolated by filtration and washed with water and ethyl acetate to obtain the final product." ] } | |
CAS No. |
1403767-21-4 |
Molecular Formula |
C8H16ClFN2 |
Molecular Weight |
194.68 g/mol |
IUPAC Name |
4-(3-fluoroazetidin-1-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H15FN2.ClH/c9-7-5-11(6-7)8-1-3-10-4-2-8;/h7-8,10H,1-6H2;1H |
InChI Key |
XNUVBSALGNOHTA-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2CC(C2)F.Cl.Cl |
Canonical SMILES |
C1CNCCC1N2CC(C2)F.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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